molecular formula C17H12N2O4S3 B2579571 (E)-2-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 637317-96-5

(E)-2-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2579571
CAS No.: 637317-96-5
M. Wt: 404.47
InChI Key: PGHPNBMZMIKPIE-MDWZMJQESA-N
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Description

(E)-2-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a synthetic organic compound designed for pharmaceutical and biochemical research. This chemical features a rhodanine-3-acetic acid core (4-oxo-2-thioxothiazolidin-3-yl)acetic acid) that is functionalized with a (E)-thiophen-2-ylmethylene group at the 5-position and linked to a benzoic acid moiety. Rhodanine derivatives are a prominent scaffold in medicinal chemistry due to their wide-ranging biological activities . Compounds within this structural class have been investigated for their potential anti-inflammatory, antifungal, antituberculous, antibacterial, antiviral, and anticancer properties . The specific spatial arrangement of the (E)-configured thiophene ring and the benzoic acid group in this molecule may influence its interaction with biological targets, such as enzymes or receptors. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacophore for developing novel therapeutic agents. The product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, and it is not approved for human or veterinary consumption. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-[[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S3/c20-14(18-12-6-2-1-5-11(12)16(22)23)9-19-15(21)13(26-17(19)24)8-10-4-3-7-25-10/h1-8H,9H2,(H,18,20)(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHPNBMZMIKPIE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound exhibits a unique structure characterized by a thioxothiazolidin core and an acetamido group attached to a benzoic acid moiety. Its molecular formula is C15H14N2O3S2C_{15}H_{14}N_2O_3S_2, with a molecular weight of approximately 342.41 g/mol. The presence of thiophene and thiazolidine rings contributes to its diverse biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazolidine derivatives, including those similar to this compound. For instance, compounds with similar thioxothiazolidin structures have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 fold in certain cases .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound A0.004–0.030.008–0.06E. coli, En. Cloacae
Compound B0.0150.030S. aureus
Compound C0.20>0.30P. aeruginosa

The most sensitive bacterium identified was Enterobacter cloacae, while Escherichia coli exhibited the highest resistance .

Antifungal Activity

In addition to antibacterial properties, thiazolidine derivatives have also demonstrated antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various fungal strains . The compound was particularly effective against Trichoderma viride, while showing reduced efficacy against Aspergillus fumigatus.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or protein synthesis.
  • Disruption of Membrane Integrity : It could alter the permeability of microbial membranes, leading to cell lysis.
  • Interference with Metabolic Processes : By mimicking natural substrates, it can disrupt metabolic pathways essential for microbial survival.

Cytotoxicity and Safety Profile

Research indicates that certain derivatives exhibit low cytotoxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications . For example, studies involving fibroblast cell lines showed minimal growth inhibition at concentrations effective against pathogens.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative study evaluated several thiazolidine derivatives against common pathogens, revealing that compounds structurally related to this compound had significant activity against multi-drug resistant strains .
    • Findings : The most active compound showed an MIC of 0.004 mg/mL against Staphylococcus aureus.
  • Antifungal Activity Assessment : Another study focused on the antifungal properties of thiazolidine derivatives, identifying potent candidates for treating fungal infections resistant to conventional therapies .
    • Results : Compounds demonstrated MIC values comparable to existing antifungal agents, indicating their potential as alternative treatments.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thiazole and thiophene moieties present in the compound contribute to its ability to inhibit the growth of various bacterial strains. For instance, in vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity positions it as a candidate for developing treatments for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer effects. Studies involving various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation, particularly in breast cancer cells (e.g., MDA-MB-231). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

Several case studies provide insights into the biological activity of related compounds, highlighting the potential of (E)-2-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 12 µg/mL.
Study BReported a reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages after treatment with the compound.
Study CObserved a 50% reduction in cell viability in MDA-MB-231 breast cancer cells at a concentration of 25 µM after 48 hours.

These findings underscore the compound's potential as a therapeutic agent across multiple disease states.

Comparison with Similar Compounds

Comparison with Structural Analogues

a) {5-[(4-Benzyloxy-3-Methoxyphenyl)Methylidene]-4-Oxo-2-Thioxothiazolidin-3-yl}Acetic Acid
  • Structure : Features a 4-benzyloxy-3-methoxyphenyl substituent instead of thiophene.
  • Synthesis : 73% yield via condensation of 2,4-thiazolidinedione with 4-benzyloxy-3-methoxybenzaldehyde, followed by bromoacetic acid coupling .
  • Melting Point : 277–280°C, significantly higher than the thiophene-containing compound, likely due to increased aromatic stacking from the methoxy-benzyl group .
b) (4-Oxo-5-{[3-(2-Phenylethoxy)Phenyl]Methylidene}-2-Thioxothiazolidin-3-yl)Acetic Acid
  • Structure : Substituted with a phenylethoxy-phenyl group.
  • Synthesis : Lower yield (24%) compared to the thiophene derivative, attributed to steric hindrance from the bulky phenylethoxy group .
  • Elemental Analysis : Calculated C 60.13%, H 4.29%, N 3.51%; Observed C 60.26%, H 4.45%, N 3.67% .
c) 5-(1H-Benzoimidazol-2-ylmethylene)-4-Oxo-2-Thioxothiazolidin-3-ylcarboxilic Acids
  • Structure : Replaces thiophene with a benzimidazole ring.
  • Bioactivity : Demonstrated anticancer activity in vitro, suggesting that nitrogen-rich heterocycles enhance biological targeting compared to sulfur-based systems like thiophene .

Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) pKa (Carboxylic Acid)
Target Compound (Thiophene derivative) Thiophen-2-ylmethylene Not reported ~55* ~3.5–4.0†
4-Benzyloxy-3-methoxyphenyl derivative 4-Benzyloxy-3-methoxyphenyl 277–280 73 Not reported
Phenylethoxy-phenyl derivative 3-(2-Phenylethoxy)phenyl 172–175 24 Not reported

*Estimated from analogous syntheses using ethyl chlorooxoacetate .
†Predicted based on benzoic acid derivatives in .

Electronic and Solubility Profiles

  • Thiophene vs. Phenyl Groups : The thiophene’s electron-rich nature enhances π-π interactions but may reduce solubility in polar solvents compared to methoxy- or benzyloxy-substituted analogues.
  • Carboxylic Acid Moiety : The benzoic acid group improves aqueous solubility relative to esterified derivatives (e.g., ethyl 4-[2-benzamido-4-oxothiazolidin-3-yl]benzoates) .

Q & A

Q. What is the standard synthetic protocol for this compound, and what critical parameters influence yield and purity?

The compound is synthesized via a condensation reaction between 4-oxo-2-thioxothiazolidine-3-ylacetic acid and thiophene-2-carbaldehyde in acetic acid with sodium acetate as a base. Key parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of thiazolidinone to aldehyde ensures complete conversion .
  • Reaction Time : Reflux for 1–3 hours to achieve optimal imine formation .
  • Workup : Precipitation and recrystallization from acetic acid or DMF mixtures enhance purity . Example protocol: Reflux 3 mmol 4-oxo-2-thioxothiazolidin-3-ylacetic acid, 3.6 mmol thiophene-2-carbaldehyde, and 3 mmol sodium acetate in 7 mL acetic acid for 1 hour. Filter and recrystallize the product .

Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?

  • NMR : 1^1H and 13^13C NMR identify acetamido and thiophene protons (e.g., vinylidene protons at δ 7.2–7.8 ppm) .
  • IR : Stretching bands at 1700–1650 cm1^{-1} (C=O) and 1250–1150 cm1^{-1} (C=S) confirm functional groups .
  • X-ray crystallography : Resolves E/Z isomerism; for example, analogous compounds show dihedral angles >150° between thiophene and thiazolidinone planes .

Q. What are the known biological activities of structurally related thiazolidinone derivatives?

Thiazolidinones with thiophene or benzoic acid moieties exhibit:

  • Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) via π-π stacking interactions .
  • Antimicrobial effects : Disruption of bacterial cell membranes, with MIC values <10 µg/mL for Gram-positive strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or by-product formation during synthesis?

  • Solvent screening : Replace acetic acid with DMF or THF to reduce side reactions (e.g., ester hydrolysis) .
  • Catalyst modulation : Use anhydrous sodium acetate (3 equiv) to accelerate imine condensation .
  • Temperature control : Lower reaction temperatures (e.g., 50°C) minimize thiophene oxidation .

Q. What strategies resolve discrepancies in spectroscopic data when confirming the E-configuration of the thiophen-2-ylmethylene group?

  • Variable-temperature NMR : Assess rotational barriers of the exocyclic double bond; sharpening of split peaks at 40°C confirms dynamic isomerism .
  • Computational validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
  • NOESY/ROESY : Detect through-space correlations between thiophene protons and adjacent acetamido groups .

Q. How do structural modifications (e.g., substituents on the thiophene ring) impact bioactivity?

  • Electron-withdrawing groups (e.g., -Cl at thiophene-5-position) enhance anticancer potency by 2–3 fold (IC50_{50} values: 8.7 µM vs. 24.5 µM for unmodified analogs) .
  • Hydrophobic substituents (e.g., methyl groups) improve membrane permeability, increasing antimicrobial efficacy .

Methodological Recommendations

  • Purity assurance : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) .
  • Stability testing : Store the compound at -20°C under nitrogen to prevent thiophene ring oxidation .

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